Diane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

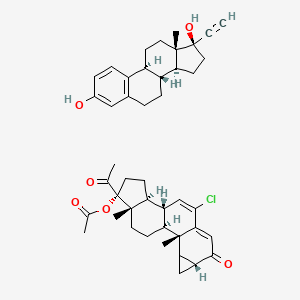

Diane, also known as this compound, is a useful research compound. Its molecular formula is C44H53ClO6 and its molecular weight is 713.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Treatment of Hyperandrogenism

Diane-35 ED is widely prescribed for managing symptoms of androgenization in women. It is effective in treating:

- Severe Acne : Particularly when other treatments have failed, this compound-35 helps reduce acne lesions by targeting androgen-sensitive sebaceous glands. The active ingredients work synergistically to reduce plasma androgen levels and improve skin condition, often showing results within three to four months .

- Hirsutism : This condition involves excessive hair growth in women due to elevated androgen levels. Cyproterone acetate acts as an anti-androgen, reducing hair growth by blocking androgen receptors .

Contraceptive Use

This compound-35 also functions as an oral contraceptive, providing dual benefits for women with hyperandrogenic conditions. Its hormonal composition prevents ovulation and regulates menstrual cycles, making it a suitable option for women seeking contraception alongside treatment for acne or hirsutism .

Efficacy Studies

A study conducted in the Netherlands, UK, and Italy assessed the utilization of cyproterone/ethinylestradiol for treating acne and hirsutism. The findings indicated a significant reduction in symptoms among users, with many reporting improved skin conditions and reduced hair growth after consistent use over several months .

Case Study Evaluations

In a qualitative analysis involving multiple data sources, researchers employed triangulation methods to evaluate the effectiveness of this compound-35 across various demographics. This approach involved interviews, observations, and document analyses to corroborate findings on its efficacy and safety .

Data Tables

The following table summarizes the key applications and outcomes associated with this compound-35:

| Application | Condition Treated | Mechanism of Action | Expected Outcome |

|---|---|---|---|

| Severe Acne | Acne Vulgaris | Inhibition of androgen action on sebaceous glands | Reduction in acne lesions |

| Hirsutism | Excessive Hair Growth | Competitive inhibition of androgen receptors | Decreased hair growth |

| Contraception | Prevention of Pregnancy | Suppression of ovulation via hormonal regulation | Effective contraception |

Environmental Applications

Recent studies have explored the removal of active pharmaceutical compounds like ethinylestradiol from wastewater using biochar derived from pumpkin. This research highlights the environmental impact of pharmaceuticals like this compound-35 when they enter ecosystems, emphasizing the need for effective waste management strategies .

Propiedades

Número CAS |

60528-19-0 |

|---|---|

Fórmula molecular |

C44H53ClO6 |

Peso molecular |

713.3 g/mol |

Nombre IUPAC |

[(1S,2S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C24H29ClO4.C20H24O2/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h10-11,14-18H,5-9H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t14-,15+,16-,17-,18?,22-,23-,24-;16-,17-,18+,19+,20+/m01/s1 |

Clave InChI |

RWYFURDDADFSHT-RBBHPAOJSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5CC5[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Sinónimos |

Cyproterone acetate - ethinyl estradiol Cyproterone acetate, ethinyl estradiol drug combination Diane-35 Diane-35 Diario SHB 209 AE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.